molecular formula C6H12O B1582873 4-Methyl-3-penten-2-ol CAS No. 4325-82-0

4-Methyl-3-penten-2-ol

Cat. No.: B1582873
CAS No.: 4325-82-0
M. Wt: 100.16 g/mol
InChI Key: SAOXPNBHKSWHGW-UHFFFAOYSA-N
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Description

4-Methyl-3-penten-2-ol: is an organic compound with the molecular formula C6H12O. It is an alcohol with a hydroxyl group (-OH) attached to a carbon atom that is part of a pentene chain. This compound is known for its use in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Addition of Methylmagnesium Iodide to Crotonaldehyde: One method to synthesize 4-Methyl-3-penten-2-ol involves the addition of methylmagnesium iodide to crotonaldehyde.

    Partial Dehydration of Pentanediol: Another method involves the partial dehydration of pentanediol.

    Hydrolysis of 2-Chloropentene-3: Hydrolysis of 2-chloropentene-3 can also yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Methyl-3-penten-2-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction of this compound can lead to the formation of alkanes.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium or platinum catalyst, elevated temperatures.

    Substitution: Hydrogen chloride, sulfuric acid, anhydrous conditions.

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

Chemistry: 4-Methyl-3-penten-2-ol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules for research and industrial purposes .

Biology and Medicine: In biological research, this compound can be used as a model compound to study the effects of alcohols on biological systems. Its interactions with enzymes and other biomolecules provide insights into metabolic pathways and potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique properties make it suitable for various applications in the manufacturing of consumer products .

Mechanism of Action

The mechanism of action of 4-Methyl-3-penten-2-ol involves its interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, this compound can interact with enzymes, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3-penten-2-ol is unique due to the presence of both a methyl group and a double bond in its structure. This combination of features gives it distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

4-methylpent-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(2)4-6(3)7/h4,6-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOXPNBHKSWHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4325-82-0
Record name 3-Penten-2-ol, 4-methyl-,
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4325-82-0
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Record name 4-methylpent-3-en-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 4-Methyl-3-penten-2-ol?

A1: this compound is an allylic alcohol. Its structure is characterized by:

    Q2: How does the structure of this compound lend itself to Diels-Alder reactions?

    A2: While this compound itself is not a diene, under acidic conditions, it can generate an allyl cation. This allyl cation can participate in Diels-Alder reactions with dienes like cyclopentadiene and cyclohexadiene. This unique reactivity was demonstrated in a study where this compound reacted with cyclopentadiene in a two-phase system to yield a mixture of allylcyclopentenols and norbornenylcarbinols. [1]

    Q3: What is significant about the acid-catalyzed reactions of this compound with dienes?

    A3: These reactions, conducted in a two-phase system (aqueous acid and an organic solvent), offer a novel pathway for Diels-Alder additions. [1] The use of an acidic two-phase system allows for milder reaction conditions and often leads to unique selectivities compared to traditional Diels-Alder methodologies.

    Q4: Can you provide an example of the synthetic utility of this compound in organic synthesis?

    A4: Absolutely. This compound is a valuable precursor for the synthesis of dimethylated limonenes and α-terpineol. A one-pot synthesis was achieved through a dehydrative cyclodimerization reaction using p-toluenesulfonic acid in a two-phase system. [2]

    Q5: Are there any catalytic applications of this compound?

    A5: this compound is often used as a model substrate for studying the selectivity of catalysts. For example, it has been employed to understand the hydrogenation activity of anchored montmorillonite-bipyridine-palladium(II) acetate, revealing insights into the influence of olefin structure on reactivity. [3]

    Q6: Beyond Diels-Alder chemistry and catalysis, what other reactions is this compound known for?

    A6: this compound can undergo photooxygenation, leading to the formation of hydroperoxides. These intermediates are versatile and can be further transformed into various valuable compounds. In one study, photooxygenation of this compound followed by Lewis acid-catalyzed peroxyacetalization was successfully employed to synthesize a series of antimalarial 1,2,4-trioxanes. [4]

    Q7: What are some environmental considerations regarding this compound?

    A7: While specific data on the environmental impact of this compound might be limited, its use in chemical processes necessitates responsible waste management practices. Exploring alternative synthetic routes or employing this compound derivatives with reduced environmental impact could be areas of future research.

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